molecular formula C8H15N B1284839 1,1-dicyclopropyl-N-methylmethanamine CAS No. 884504-77-2

1,1-dicyclopropyl-N-methylmethanamine

Cat. No.: B1284839
CAS No.: 884504-77-2
M. Wt: 125.21 g/mol
InChI Key: UUBORRNHRKSVNH-UHFFFAOYSA-N
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Description

1,1-Dicyclopropyl-N-methylmethanamine is a cyclic amine with the molecular formula C8H15N. This compound is known for its unique structure, which includes two cyclopropyl groups attached to a central nitrogen atom. It is a colorless liquid with a strong odor and is soluble in organic solvents.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclopropyl-N-methylmethanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclopropylmethylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1,1-Dicyclopropyl-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dicyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler amine with one cyclopropyl group.

    N-methylcyclopropylamine: Similar structure but with only one cyclopropyl group and a methyl group attached to the nitrogen.

    1,1-Dicyclopropylamine: Lacks the N-methyl group but has two cyclopropyl groups.

Uniqueness

1,1-Dicyclopropyl-N-methylmethanamine is unique due to its dual cyclopropyl groups and the presence of a methyl group on the nitrogen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1-dicyclopropyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-9-8(6-2-3-6)7-4-5-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBORRNHRKSVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588513
Record name 1,1-Dicyclopropyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-77-2
Record name 1,1-Dicyclopropyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dicyclopropylmethyl)(methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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